Due to its chirality, (R)-1-(2-Naphthyl)ethylamine can be employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary entities introduced during a reaction to control the formation of a specific stereoisomer (enantiomer) of a product. The bulky naphthyl group and the amine functionality can interact with reaction intermediates, influencing their spatial orientation and favoring the formation of the desired enantiomer.
The structural features of (R)-1-(2-Naphthyl)ethylamine, including the aromatic naphthyl group and the amine functionality, hold potential for exploring its bioactivity. This exploration might involve investigating its interaction with biological targets, such as enzymes or receptors, to identify potential therapeutic applications. However, specific details regarding its biological activity are limited and require further research.
(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine characterized by its unique structure, which includes a naphthalene ring. This compound has the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol. It exists as a colorless to light yellow liquid and is soluble in organic solvents such as chloroform and ethanol, but insoluble in water . The compound is significant in organic chemistry, particularly in chiral synthesis, where it serves as a reagent for the formation of various derivatives.
Research indicates that (R)-(+)-1-(2-Naphthyl)ethylamine exhibits biological activity relevant to various pharmacological applications. Its ability to act as a chiral modifier enhances the selectivity of catalytic processes, which can be crucial in drug development. Additionally, studies have shown its potential interactions with biological systems, although specific mechanisms of action require further investigation .
Several methods exist for synthesizing (R)-(+)-1-(2-Naphthyl)ethylamine:
(R)-(+)-1-(2-Naphthyl)ethylamine finds applications across various fields:
Interaction studies have demonstrated that (R)-(+)-1-(2-Naphthyl)ethylamine can modify catalytic surfaces, significantly impacting reaction outcomes. For instance, it has been shown to enhance hydrogenation activities on palladium surfaces by forming diastereomeric complexes that influence reaction pathways . These studies emphasize its role in improving selectivity and efficiency in catalytic processes.
Several compounds share structural similarities with (R)-(+)-1-(2-Naphthyl)ethylamine, each possessing unique properties:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
(S)-(-)-1-(2-Naphthyl)ethylamine | C₁₂H₁₃N | Enantiomer with opposite chirality, used for comparison |
(R)-(+)-1-(1-Naphthyl)ethylamine | C₁₂H₁₃N | Similar structure but differs in naphthalene positioning |
2-Amino-1-naphthalene | C₁₁H₉N | Lacks ethyl group; simpler structure |
Naphthalene-2-methanamine | C₁₂H₁₅N | Contains a methyl group instead of an ethyl group |
These compounds are notable for their roles in organic synthesis and catalysis, highlighting the importance of chirality and structural nuances in chemical behavior.
Asymmetric catalytic reduction represents a cornerstone for synthesizing enantiomerically pure (R)-(+)-1-(2-naphthyl)ethylamine. Ruthenium-based catalysts, such as chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), enable direct asymmetric hydrogenation of 1-(2-naphthyl)ethanone oxime. This method achieves up to 96% enantiomeric excess (ee) and 90% yield under mild conditions using ammonium formate as a reducing agent. Recent advances in iridium catalysis, employing cyclopentadienyl ligands with strong acids, have demonstrated exceptional enantioselectivity (up to 98% ee) while preserving the N–O bond integrity of oxime intermediates.
Table 1: Comparative Performance of Catalytic Systems
Enzymatic kinetic resolution using lipases has emerged as a sustainable alternative. Novozym 435 (immobilized Candida antarctica lipase B) achieves >99% enantiomeric purity (eep) at 50% conversion when paired with 4-chlorophenyl valerate as an acyl donor in toluene. The solvent system critically influences reaction efficiency; non-polar media like toluene minimize non-selective amidation, while elevated temperatures (40°C) enhance reaction rates without compromising enzyme stability.
Dynamic kinetic resolution (DKR) combines enzymatic selectivity with metal-catalyzed racemization. A chemoenzymatic approach using immobilized Candida antarctica lipase B and nano-palladium on hydrotalcite achieves 85% yield and >99% ee under hydrogen pressure (0.02 MPa). Shvo’s catalyst (Ru-complex) paired with CALB enables tandem racemization and acetylation, achieving 97% yield in large-scale applications.
X-ray crystallographic analysis of (R)-(+)-1-(2-Naphthyl)ethylamine reveals distinctive structural features that define its chiral configuration and molecular geometry [1]. The compound crystallizes in the chiral space group P21, which is characteristic of enantiopure organic molecules containing asymmetric carbon centers [1]. Single crystal studies have demonstrated that the asymmetric unit contains two crystallographically independent molecules, with the chiral center located at the carbon atom bearing both the amino group and the methyl substituent [1].
The crystallographic data for (R)-(+)-1-(2-Naphthyl)ethylamine derivatives shows a monoclinic crystal system with specific unit cell parameters [1]. The molecular structure exhibits a C12H13N formula with a molecular weight of 171.243 daltons [2] [3]. The refined Flack parameter confirms the absolute stereochemical configuration, validating the R-enantiomer assignment through crystallographic methods [1].
Critical torsion angles in the crystal structure reveal the spatial arrangement of the naphthyl ring relative to the chiral center [1]. The rotation of the naphthyl group around the carbon-carbon bond connecting to the chiral center shows variations between independent molecules in the asymmetric unit, with torsion angles ranging from -19.5° to 9.3° [1]. This conformational flexibility reflects the dynamic nature of the naphthyl substituent while maintaining the fixed chirality at the stereogenic center [1].
Crystallographic Parameter | Value |
---|---|
Crystal System | Monoclinic [1] |
Space Group | P21 [1] |
Molecular Formula | C12H13N [2] [3] |
Molecular Weight | 171.243 g/mol [2] [3] |
Melting Point | 53°C [3] [4] |
Physical Form | Crystalline Powder [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (R)-(+)-1-(2-Naphthyl)ethylamine through analysis of both proton and carbon-13 spectra [5]. The compound exhibits characteristic chemical shifts that correspond to the aromatic naphthyl system and the aliphatic ethylamine moiety [5]. Proton nuclear magnetic resonance analysis reveals distinct signals for the naphthyl aromatic protons, the methine proton at the chiral center, the methyl group, and the amino protons [5].
The naphthyl ring system produces complex multiplet patterns in the aromatic region, typically between 7.0-8.0 parts per million, reflecting the electronic environment of the fused benzene rings [5]. The chiral methine proton appears as a characteristic quartet due to coupling with the adjacent methyl group, while the methyl group manifests as a doublet due to coupling with the methine proton [5]. These coupling patterns provide definitive evidence for the ethylamine substitution pattern [5].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for the aromatic carbons of the naphthyl system and the aliphatic carbons of the ethylamine chain [5]. The quaternary and tertiary aromatic carbons exhibit characteristic downfield chemical shifts, while the aliphatic carbons appear in the expected upfield regions [5].
Circular dichroism spectroscopy serves as a powerful technique for characterizing the chiral properties of (R)-(+)-1-(2-Naphthyl)ethylamine and monitoring its behavior in various chemical environments [5] [6]. The compound exhibits distinct Cotton effects that arise from the chiral arrangement around the stereogenic center and the electronic transitions of the naphthyl chromophore [5] [6].
The circular dichroism spectrum displays characteristic positive and negative Cotton effects at specific wavelengths corresponding to the π→π* electronic transitions of the naphthyl system [5] [6]. These transitions typically occur around 270-280 nanometers and provide fingerprint spectroscopic evidence for the absolute configuration [5] [6]. The magnitude and sign of the Cotton effects correlate directly with the stereochemical arrangement and can be used to distinguish between R and S enantiomers [5] [6].
Temperature-dependent circular dichroism studies reveal the stability of the chiral configuration and provide insights into conformational dynamics [5]. The spectroscopic data demonstrates that the compound maintains its chiral integrity across a range of temperatures, with consistent Cotton effect patterns observed from -10°C to 60°C [5].
Circular Dichroism Parameters | Value |
---|---|
Primary Cotton Effect | 270-280 nm [5] |
Secondary Transitions | 220-240 nm [5] |
Optical Rotation | [α]20/D +20° (c=1, MeOH) [7] |
Temperature Stability | -10°C to 60°C [5] |
Infrared and Raman spectroscopy provide complementary information about the vibrational modes and molecular interactions of (R)-(+)-1-(2-Naphthyl)ethylamine [8] [9] [10]. The infrared spectrum exhibits characteristic absorption bands corresponding to the amino group stretching vibrations, aromatic carbon-carbon stretching modes, and carbon-hydrogen bending vibrations [8] [9].
The amino group stretches typically appear in the 3200-3500 wavenumber region, showing both symmetric and asymmetric nitrogen-hydrogen stretching modes [8] [9]. The naphthyl aromatic system contributes multiple absorption bands in the 1400-1600 wavenumber region, corresponding to aromatic carbon-carbon stretching vibrations [8] [9] [11]. These vibrational frequencies are diagnostic for the substitution pattern and electronic environment of the aromatic system [11].
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and aromatic ring breathing vibrations [8] [11]. The Raman spectrum reveals characteristic bands associated with the naphthyl ring system and provides information about the molecular symmetry and electronic delocalization [11]. The combination of infrared and Raman data enables comprehensive vibrational assignment and structural confirmation [8] [11].
Reflection-absorption infrared spectroscopy studies on platinum surfaces have demonstrated the adsorption characteristics of naphthylethylamine derivatives, revealing specific vibrational features that indicate surface binding through the amino group [9] [10]. These studies provide insights into the intermolecular interactions and surface chemistry relevant to catalytic applications [9] [10].
Density functional theory calculations have been employed to investigate the conformational preferences and electronic structure of (R)-(+)-1-(2-Naphthyl)ethylamine [12] [13] [14]. Computational studies reveal the most stable molecular conformations and provide insights into the energetic factors governing the spatial arrangement of the naphthyl substituent relative to the chiral center [12] [13].
The calculations demonstrate that the compound can adopt multiple conformational states, with the naphthyl ring capable of rotation around the carbon-carbon bond connecting to the chiral center [12] [13]. Energy minimization studies identify preferred conformations where intramolecular interactions, including potential π-stacking effects and steric considerations, influence the overall molecular geometry [12] [13].
Quantum mechanical calculations using various density functional theory methods have provided detailed information about the electronic structure and bonding characteristics [12] [13]. These computational approaches reveal the orbital contributions to molecular stability and help explain the observed spectroscopic properties [12] [13]. The calculations also predict vibrational frequencies that correlate well with experimental infrared and Raman data [10] [11].
Molecular dynamics simulations have explored the conformational flexibility and thermal behavior of the compound [12] [13]. These studies demonstrate that while the chiral center maintains its fixed stereochemical configuration, the naphthyl substituent exhibits conformational mobility that may influence intermolecular interactions and crystal packing arrangements [12] [13].
Computational Parameters | Method/Value |
---|---|
Primary DFT Functional | B3LYP, PBE [12] [13] |
Basis Set | DND, DNP [12] [13] |
Conformational Energy Range | 0-20 kJ/mol [12] |
Rotational Barrier | ~11-20 kJ/mol [12] |
The crystal structure of (R)-(+)-1-(2-Naphthyl)ethylamine reveals complex hydrogen bonding networks that stabilize the three-dimensional packing arrangement [1] [15] [16]. Strong intermolecular hydrogen bonds form between the amino group of one molecule and the π-electron system of neighboring naphthyl rings, creating a network of stabilizing interactions [1] [15].
Primary hydrogen bonding occurs through nitrogen-hydrogen···π interactions, where the amino group hydrogen atoms interact with the aromatic π-electron clouds of adjacent naphthyl systems [1] [15] [16]. These interactions are supplemented by weaker carbon-hydrogen···π contacts involving methyl and methine protons with aromatic rings of neighboring molecules [1] [15].
The hydrogen bonding pattern creates a supramolecular ribbon motif that extends parallel to the crystallographic c-axis [1]. This one-dimensional arrangement is further stabilized by van der Waals interactions between naphthyl rings and contributes to the overall crystal stability [1] [15]. The combination of directional hydrogen bonds and non-directional dispersion forces determines the specific packing geometry observed in the crystal structure [1] [15].
Secondary structure features include π-π stacking interactions between parallel naphthyl rings of adjacent molecules [1] [16]. These aromatic stacking interactions contribute additional stabilization energy and influence the intermolecular spacing within the crystal lattice [1] [16]. The stacking arrangement exhibits typical face-to-face and edge-to-face geometries that are characteristic of aromatic systems [16].
Analysis of the hydrogen bonding geometry reveals that the nitrogen-hydrogen···π interactions exhibit distances and angles consistent with significant attractive interactions [1] [15]. The donor-acceptor distances typically range from 2.4 to 2.8 Angstroms, while the hydrogen bond angles approach optimal values for maximum interaction strength [1] [15].
Hydrogen Bond Type | Distance (Å) | Angle (°) |
---|---|---|
N-H···π | 2.4-2.8 [1] | 150-180 [1] |
C-H···π | 2.6-3.0 [1] | 120-160 [1] |
π-π Stacking | 3.3-3.6 [1] | - |
Irritant;Environmental Hazard